molecular formula C11H10ClNO2S3 B2681733 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile CAS No. 124392-37-6

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile

Cat. No. B2681733
M. Wt: 319.84
InChI Key: FJYSUGVEOXARQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06875771B2

Procedure details

To a solution of 2-(4-chlorobenzenesulfonyl) acetonitrile (600 mg, 2.78 mmol) in anhydrous DMSO (8 ml) under an argon atmosphere was added carbon disulfide (212 mg, 2.78 mmol). The reaction mixture was cooled to approximately 0° C. and 2 equivalents of sodium hydride (5.56 mmol) was added in one portion. The resulting thick reaction mixture was swirled until homogeneous and allowed to warm to room temperature for one hour with stirring. The reaction mixture was cooled again to 0° C. and 2 equivalents of iodomethane (5.56 mmol) was added under argon. The reaction mixture was allowed to gradually warm to room temperature and after 18 hours deionized water was added (30 ml) and the resulting slurry was stirred for 15 minutes. The solid was collected by filtration, washed with deionized water, and dried. The crude solid product thus obtained was dissolved in 25% hexanes/chloroform and purified via flash chromatography. The resulting solution was concentrated in vacuo to provide the titled compound as a light yellow solid in 65% yield.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5.56 mmol
Type
reactant
Reaction Step Two
Quantity
5.56 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][C:12]#[N:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:14](=S)=[S:15].[H-].[Na+].IC.[CH3:21][S:22]([CH3:24])=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([C:11](=[C:21]([S:15][CH3:14])[S:22][CH3:24])[C:12]#[N:13])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CC#N
Name
Quantity
212 mg
Type
reactant
Smiles
C(=S)=S
Name
Quantity
8 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
5.56 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.56 mmol
Type
reactant
Smiles
IC
Step Four
Name
hexanes chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature and after 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added (30 ml)
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude solid product thus obtained
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C(C#N)=C(SC)SC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.